Ethyl 4-(heptyloxy)benzoate

Description

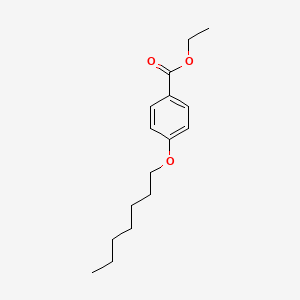

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-heptoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-3-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18-4-2/h9-12H,3-8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPYTTHZCLEPLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610098 | |

| Record name | Ethyl 4-(heptyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154845-73-5 | |

| Record name | Ethyl 4-(heptyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for Ethyl 4 Heptyloxy Benzoate

Esterification Pathways

The final step in one of the main synthetic routes to Ethyl 4-(heptyloxy)benzoate is the esterification of its carboxylic acid precursor, 4-(heptyloxy)benzoic acid. This transformation can be achieved through direct methods or with the aid of various catalytic systems.

Direct Esterification Approaches

The most conventional method for this conversion is the Fischer-Speier esterification. libretexts.orgmasterorganicchemistry.com This approach involves reacting 4-(heptyloxy)benzoic acid with an excess of ethanol (B145695) in the presence of a strong mineral acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, a large excess of the alcohol is typically used, often serving as the solvent. libretexts.orgmasterorganicchemistry.com Another technique to favor product formation is the removal of water as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester. masterorganicchemistry.commasterorganicchemistry.com While robust, this method is generally limited to the synthesis of simple esters like methyl, ethyl, and butyl esters due to the need for the alcohol to be used in large excess as the solvent. libretexts.org

Catalyst-Mediated Esterification Protocols

To overcome the limitations and harsh conditions of direct esterification, various catalyst systems have been developed. These offer milder reaction conditions, easier separation, and improved efficiency.

Heterogeneous solid acid catalysts are an environmentally benign and efficient alternative to mineral acids. They are easily separable from the reaction mixture, reusable, and often less corrosive. nih.gov Various solid acids have proven effective for the esterification of carboxylic acids.

Commonly used solid acid catalysts include:

Ion-exchange resins: Amberlyst-15 is a widely used sulfonic acid-based resin that shows high catalytic activity for esterification reactions. dergipark.org.tr

Heteropolyacids: These compounds, such as those supported on silica (B1680970), are effective catalysts for benzoic acid esterification. dergipark.org.tr

Sulfated metal oxides: Materials like sulfated zirconia (ZrO₂) and titania (TiO₂) exhibit strong Brønsted acidity and are active catalysts. nih.govgoogle.com

Modified Clays: Montmorillonite (B579905) K10 clay, when activated with orthophosphoric acid, serves as an efficient catalyst for the esterification of substituted benzoic acids under solvent-free conditions.

Research has demonstrated high conversions for the esterification of benzoic acid with various alcohols using these systems. For example, a Deep Eutectic Solvent (DES) formed from p-toluene sulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride has been shown to achieve 88.3% conversion of benzoic acid with ethanol at 75°C. dergipark.org.tr

Table 1: Comparison of Solid and Liquid Acid Catalysts for Benzoic Acid Esterification

| Catalyst | Alcohol | Temperature (°C) | Conversion (%) | Reference |

|---|---|---|---|---|

| Deep Eutectic Solvent (p-TSA & BTEAC) | Ethanol | 75 | 88.3 | dergipark.org.tr |

| Amberlyst 15 | Ethanol | 75 | ~10 | dergipark.org.tr |

| Ionic Liquid | Ethanol | 75 | ~25 | dergipark.org.tr |

| H₂SO₄/SiO₂ | Methanol | - | High | dergipark.org.tr |

| SO₄²⁻/Ti₃AlC₂ | Ethanol | 120 | 80.4 | researchgate.net |

This table is generated based on data from studies on benzoic acid and may not represent direct results for 4-(heptyloxy)benzoic acid.

While acid catalysis is more common for Fischer esterification, certain inorganic base systems can also be employed, particularly in the form of solid base catalysts. Materials such as magnesium-aluminum layered double hydroxides (Mg-Al LDHs) can function as solid acid-base catalysts. Upon calcination, these materials form mixed metal oxides that possess both acidic and basic sites, enabling them to catalyze esterification reactions.

Solvent System Optimization in Esterification Reactions

The choice of solvent can significantly influence the rate and equilibrium position of esterification reactions. researchgate.net Solvents that are inert and capable of dissolving the reactants are preferred. numberanalytics.com Common choices include toluene, dichloromethane, and tetrahydrofuran (B95107) (THF). numberanalytics.com

Studies have shown that solvent polarity plays a crucial role. For some esterification reactions, non-polar solvents have been found to accelerate the reaction rate compared to polar aprotic solvents like acetonitrile (B52724). researchgate.net Furthermore, performing the reaction under solvent-free conditions has gained traction as a green chemistry approach. dergipark.org.tr In such protocols, an excess of the alcohol reactant can serve as the solvent, simplifying the process and reducing waste. dergipark.org.trresearchgate.net The use of catalyst systems like modified montmorillonite clay is particularly suited for these solvent-free conditions.

Alkylation Reactions in Precursor Synthesis

A highly efficient and common route to this compound involves the alkylation of a phenolic precursor. This strategy, based on the Williamson ether synthesis, can be applied in two primary ways: alkylating ethyl 4-hydroxybenzoate (B8730719) directly or alkylating 4-hydroxybenzoic acid followed by esterification. vulcanchem.comias.ac.in

The direct alkylation of ethyl 4-hydroxybenzoate is a streamlined, one-pot approach. In a typical procedure, ethyl 4-hydroxybenzoate is reacted with an alkylating agent, such as 1-bromoheptane (B155011), in the presence of a base and a suitable solvent. rsc.orgrsc.org A common system involves using potassium carbonate (K₂CO₃) as the base in a solvent like acetone (B3395972) or dimethylformamide (DMF). ias.ac.inrsc.org The reaction is often heated under reflux for several hours to ensure completion. The addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction. rsc.org This method has been reported to produce the methyl analog, mthis compound, in a 93% yield. rsc.org

Alternatively, 4-hydroxybenzoic acid can be first alkylated with 1-bromoheptane using a base like potassium hydroxide (B78521) or potassium carbonate to yield 4-(heptyloxy)benzoic acid. ias.ac.inrdd.edu.iqontosight.ai This intermediate is then isolated and subsequently esterified with ethanol as described in the sections above. ias.ac.inrdd.edu.iq

Table 2: Representative Alkylation Conditions for Precursor Synthesis

| Starting Material | Alkylating Agent | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Methyl 4-hydroxybenzoate | 1-Bromoheptane | K₂CO₃, KI | Acetone | Reflux, 24h | 93 | rsc.org |

| 4-Hydroxybenzoic acid | 1-Bromoheptane | K₂CO₃ | DMF | 90°C, 24h | 63 | ias.ac.in |

Nucleophilic Substitution (SN2) Mechanisms

The most common and direct method for synthesizing this compound is through a Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.combyjus.com The process involves the reaction of ethyl 4-hydroxybenzoate with a heptyl halide, typically 1-bromoheptane. rsc.org

In this reaction, the hydroxyl group of ethyl 4-hydroxybenzoate is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide ion then acts as the nucleophile, attacking the electrophilic carbon of the heptyl halide. The reaction results in the formation of an ether linkage and the displacement of the halide ion as a leaving group. masterorganicchemistry.com The SN2 nature of this reaction dictates that the alkyl halide should ideally be a primary halide to minimize competing elimination reactions, making 1-bromoheptane or 1-iodoheptane (B1294452) suitable reagents. masterorganicchemistry.com

Base and Solvent Effects on Alkylation Efficiency

The efficiency and yield of the Williamson ether synthesis are highly dependent on the choice of base and solvent. The base plays a crucial role in deprotonating the phenolic hydroxyl group of ethyl 4-hydroxybenzoate. A moderately strong base is required to ensure complete deprotonation without promoting unwanted side reactions.

Commonly used bases for this synthesis include potassium carbonate (K₂CO₃) and sodium hydride (NaH). rsc.orgprepchem.com Potassium carbonate is a milder base and is often used in polar aprotic solvents like acetone or dimethylformamide (DMF). rsc.orgacs.org The use of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, can be employed to facilitate the reaction between the aqueous and organic phases when using a base like sodium hydroxide. utahtech.edu

The choice of solvent is equally critical. Polar aprotic solvents like acetone, DMF, and acetonitrile are preferred as they can solvate the cation of the base while not significantly solvating the nucleophilic phenoxide, thus enhancing its reactivity. byjus.com For instance, a study on the synthesis of a related compound, mthis compound, reported a high yield of 93% when using potassium carbonate as the base in dry acetone under reflux conditions for 24 hours. rsc.org Another example demonstrated the use of sodium hydride in DMF at 130°C, which also resulted in the formation of the desired product. prepchem.com

Table 1: Effect of Base and Solvent on the Synthesis of Alkoxy Benzoates

| Precursor | Alkylating Agent | Base | Solvent | Conditions | Yield | Reference |

| Methyl 4-hydroxybenzoate | 1-Bromoheptane | K₂CO₃ | Acetone | Reflux, 24h | 93% | rsc.org |

| Ethyl 4-hydroxybenzoate | 1-Bromoheptane | K₂CO₃ | Acetone | Reflux, 1 day | 36% (isomer) | acs.org |

| Ethyl 4-hydroxybenzoate | 3-Trifluoromethylheptyl p-toluenesulfonate | NaH | DMF | 130°C, 6h | 42% | prepchem.com |

| 4-Hydroxybenzoic acid | Ethyl bromide | KOH | Ethanol | Reflux, 6h | 61.15% | jocpr.com |

Hydrolysis and Subsequent Esterification Strategies

An alternative synthetic route to this compound involves a two-step process: the synthesis of the carboxylic acid intermediate, 4-(heptyloxy)benzoic acid, followed by its esterification. This method can be advantageous when direct alkylation of the ester proves to be inefficient or when the starting material is 4-hydroxybenzoic acid.

Saponification of Precursor Esters

If a different ester of 4-(heptyloxy)benzoic acid is more readily available, it can be hydrolyzed to the corresponding carboxylic acid. This process, known as saponification, is typically carried out under basic conditions, for example, by refluxing the ester with an aqueous or alcoholic solution of a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH). rsc.orglibretexts.orglumenlearning.com The reaction proceeds by nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, expelling the alkoxide and forming the carboxylic acid, which is deprotonated by the base to form a carboxylate salt. libretexts.org Acidification of the reaction mixture with a strong acid, such as hydrochloric acid (HCl), is then necessary to protonate the carboxylate and precipitate the 4-(heptyloxy)benzoic acid. rsc.orgacs.org

Sequential Synthesis via Carboxylic Acid Intermediates

This strategy begins with the alkylation of 4-hydroxybenzoic acid with a heptyl halide to form 4-(heptyloxy)benzoic acid. This initial step is a Williamson ether synthesis, similar to the direct alkylation of the ester. The resulting 4-(heptyloxy)benzoic acid is then esterified with ethanol to yield the final product, this compound.

The most common method for this esterification is the Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is used, and often, the water formed during the reaction is removed. masterorganicchemistry.comtcu.edu Another approach for the esterification step is to first convert the carboxylic acid to its more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), and then reacting the acyl chloride with ethanol.

Table 2: Synthesis of 4-(heptyloxy)benzoic acid

| Precursor | Alkylating Agent | Base | Solvent | Conditions | Yield | Reference |

| Mthis compound | - | KOH | Ethanol/Water | Reflux | 95% | rsc.org |

| Ethyl p-hydroxybenzoate | n-Heptyl bromide | Not specified | Not specified | Not specified | 40.2% | prepchem.com |

Purification Techniques for Research-Grade Compound Isolation

Obtaining high-purity this compound is crucial for its application in areas like liquid crystal research, where even small impurities can significantly affect the material's properties. Therefore, rigorous purification methods are employed following the synthesis.

Chromatographic Separation Methods

Column chromatography is a widely used and effective technique for the purification of this compound. rsc.org This method separates compounds based on their differential adsorption onto a stationary phase, typically silica gel, and their solubility in a mobile phase. For the purification of this compound, a non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, is commonly used as the eluent. rsc.org The polarity of the eluent can be gradually increased to effectively separate the desired product from unreacted starting materials and byproducts. The progress of the separation is often monitored by thin-layer chromatography (TLC).

For achieving even higher purity, High-Performance Liquid Chromatography (HPLC) can be utilized. Reverse-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture like acetonitrile and water, is a suitable method for analyzing and purifying benzoate (B1203000) esters. sielc.com

In addition to chromatographic methods, recrystallization can also be employed as a final purification step. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the solvent. rsc.orgprepchem.com Ethanol or a mixture of ethanol and water are often used as solvents for the recrystallization of benzoate derivatives. rsc.orgprepchem.com

Recrystallization Protocols

Recrystallization is a critical final step in the purification of this compound, ensuring the removal of impurities and the isolation of a highly pure product. The choice of solvent and the cooling process are paramount for achieving high yields of crystalline material.

Post-synthesis, the crude product often undergoes purification to remove unreacted starting materials, by-products, and catalysts. While column chromatography is a common initial purification step, recrystallization is frequently employed to achieve the desired level of purity.

The selection of an appropriate solvent system is crucial for effective recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For esters like this compound, solvents such as ethanol are often effective. rochester.edu In some documented procedures, a mixed solvent system, such as ethanol/water, has been utilized to optimize the recrystallization process. rsc.orgrsc.org The crude product is dissolved in the hot solvent, and as the solution cools, the solubility of this compound decreases, leading to the formation of crystals.

For instance, after the hydrolysis of the corresponding methyl ester and subsequent acidification, the resulting 4-(heptyloxy)benzoic acid can be recrystallized from an ethanol/H2O (3:1 v/v) mixture to yield a white solid. rsc.orgrsc.org Similarly, related compounds have been purified by recrystallization from ethanol. researchgate.netlookchem.com In cases where constitutional isomers are formed during synthesis, a twofold recrystallization from hexane has been used to separate the desired isomer. acs.org

The table below outlines common solvents and conditions used for the recrystallization of this compound and related intermediates.

Table 1: Recrystallization Solvents and Conditions

| Compound | Solvent System | Conditions | Outcome | Reference |

|---|---|---|---|---|

| 4-(Heptyloxy)benzoic acid | Ethanol/H2O (3:1 v/v) | Cooled from reflux | White solid, 95% yield | rsc.orgrsc.org |

| Ethyl 4-(heptyloxy)-3-hydroxybenzoate | Hexane | Twofold recrystallization at room temperature | White needles | acs.org |

| (E)-4-((4-(heptyloxy)phenyl)diazenyl)benzyl((benzyloxy)carbonyl) glycinate | Ethanol | Not specified | Pure product, 78.8% yield | lookchem.com |

The efficiency of recrystallization can be influenced by several factors, including the rate of cooling. Slow cooling generally promotes the formation of larger, purer crystals, while rapid cooling can lead to the precipitation of smaller, less pure crystals. The final purity of the recrystallized this compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis. acs.org

Advanced Spectroscopic and Structural Elucidation of Ethyl 4 Heptyloxy Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the elucidation of organic molecule structures, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of Ethyl 4-(heptyloxy)benzoate provides precise information about the electronic environment of each proton, their connectivity, and relative numbers. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the ethyl ester group, and the heptyloxy chain.

The aromatic region typically displays two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing ester group are expected to be deshielded and appear downfield, while the protons ortho to the electron-donating heptyloxy group will be more shielded and appear upfield.

The ethyl ester group gives rise to a quartet and a triplet. The quartet corresponds to the methylene (B1212753) (-OCH₂-) protons, which are split by the adjacent methyl protons. The methyl (-CH₃) protons appear as a triplet, split by the neighboring methylene protons.

The heptyloxy chain produces a series of signals. The methylene protons attached directly to the ether oxygen (-OCH₂-) appear as a triplet. The terminal methyl group of the heptyl chain also appears as a triplet. The remaining five methylene groups in the chain typically overlap, forming a complex multiplet in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound Data is estimated based on spectral analysis of structurally similar compounds.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet | 2H | Aromatic (protons ortho to -COOEt) |

| ~6.90 | Doublet | 2H | Aromatic (protons ortho to -O(CH₂)₆CH₃) |

| ~4.35 | Quartet | 2H | -COOCH₂CH₃ |

| ~4.00 | Triplet | 2H | -OCH₂(CH₂)₅CH₃ |

| ~1.80 | Multiplet | 2H | -OCH₂CH₂(CH₂)₄CH₃ |

| ~1.45-1.25 | Multiplet | 8H | -O(CH₂)₂ (CH₂)₄CH₃ |

| ~1.38 | Triplet | 3H | -COOCH₂CH₃ |

| ~0.90 | Triplet | 3H | -(CH₂)₆CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by showing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon backbone of this compound.

The spectrum will show a signal for the carbonyl carbon of the ester group at the most downfield position (typically ~166 ppm). The aromatic carbons show distinct signals, with the carbons attached to oxygen (C-O) appearing at lower field than the unsubstituted carbons. The quaternary aromatic carbon attached to the ester group is also identifiable. The methylene carbon of the ethyl ester (-COOCH₂) and the methylene carbon of the heptyloxy group (-OCH₂) can be distinguished, along with the various carbons of the alkyl chain and the terminal methyl carbons. researchgate.net

Table 2: Predicted ¹³C NMR Data for this compound Data is estimated based on spectral analysis of structurally similar compounds. researchgate.net

| Chemical Shift (δ ppm) | Assignment |

| ~166.0 | Ester Carbonyl (C=O) |

| ~163.0 | Aromatic C-O (Heptyloxy) |

| ~131.5 | Aromatic C-H (ortho to -COOEt) |

| ~122.5 | Aromatic C-COOEt |

| ~114.2 | Aromatic C-H (ortho to -OHeptyl) |

| ~68.5 | -OCH₂ (Heptyloxy) |

| ~60.8 | -OCH₂ (Ethyl Ester) |

| ~31.7 | Heptyl Chain (-CH₂-) |

| ~29.1 | Heptyl Chain (-CH₂-) |

| ~28.9 | Heptyl Chain (-CH₂-) |

| ~25.9 | Heptyl Chain (-CH₂-) |

| ~22.5 | Heptyl Chain (-CH₂-) |

| ~14.3 | Methyl (-CH₃) of Ethyl Ester |

| ~14.0 | Methyl (-CH₃) of Heptyloxy |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While this compound is achiral and thus has no stereoisomers, advanced NMR techniques can provide valuable insights into its preferred conformation and the spatial relationships between its protons.

Correlation Spectroscopy (COSY): A 2D COSY experiment would confirm the proton-proton coupling relationships within the molecule. longdom.org For instance, it would show a cross-peak between the quartet of the ethyl ester's methylene group and the triplet of its methyl group. Similarly, it would map the couplings along the heptyloxy chain, helping to resolve the overlapping multiplets. longdom.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. longdom.org A NOESY spectrum could reveal the preferred orientation of the heptyloxy chain relative to the aromatic ring and the ethyl ester group. This information is crucial for understanding the molecule's three-dimensional structure and dynamic behavior in solution. copernicus.org For example, observing a NOE between the aromatic protons and the first methylene group of the heptyloxy chain would confirm their spatial proximity.

Vibrational Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

The most prominent feature is the strong absorption band from the ester carbonyl (C=O) group. The spectrum also shows characteristic stretches for the C-O bonds of the ester and ether linkages. The presence of the aromatic ring is confirmed by C=C stretching vibrations within the ring and C-H stretching for the hydrogens attached to it. The aliphatic heptyloxy and ethyl groups are identified by their C-H stretching and bending vibrations. libretexts.org

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2950-2850 | Strong | Aliphatic C-H Stretch (Asymmetric & Symmetric) |

| ~1715 | Strong | Ester Carbonyl (C=O) Stretch |

| ~1605, ~1510 | Medium | Aromatic C=C Stretch |

| ~1275, ~1165 | Strong | Asymmetric & Symmetric C-O-C Stretch (Ether & Ester) |

| ~1100 | Strong | Ester C-O Stretch |

| ~845 | Strong | para-Disubstituted Aromatic C-H Bend (Out-of-Plane) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural details of a molecule by analyzing its mass-to-charge ratio after ionization and fragmentation. The molecular weight of this compound (C₁₆H₂₄O₃) is 264.36 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 264. The fragmentation pattern is predictable based on the functional groups present. libretexts.org

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is common. Loss of a hexyl radical (C₆H₁₃•) from the heptyloxy chain would lead to a significant fragment.

Ester Fragmentation: The ester group can fragment in several ways. Loss of the ethoxy group (-•OCH₂CH₃) would produce a benzoyl-type cation. Alternatively, loss of an ethyl radical (-•CH₂CH₃) followed by CO would also be possible.

McLafferty Rearrangement: A characteristic rearrangement for esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, can lead to the loss of an alkene (ethene).

Cleavage of the Heptyloxy Chain: The aliphatic chain can undergo fragmentation, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Description |

| 264 | [C₁₆H₂₄O₃]⁺• | Molecular Ion (M⁺) |

| 219 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical |

| 167 | [M - C₇H₁₅O]⁺ | Cleavage at the ether bond |

| 121 | [HOC₆H₄CO]⁺ | Ion resulting from cleavage of the ether and ester C-O bonds |

| 99 | [C₇H₁₅]⁺ | Heptyl cation |

MALDI-TOF-MS Applications

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful analytical tool for determining the molecular mass of organic compounds and polymers with high precision. ipfdd.de For a molecule like this compound (C₁₆H₂₄O₃), with a molecular weight of 264.36 g/mol , MALDI-TOF-MS serves to confirm its molecular identity and assess the purity of a sample. The technique is particularly useful for characterizing reaction products, identifying by-products, and providing data that can help elucidate reaction mechanisms. ipfdd.de

In a typical MALDI-TOF-MS experiment, the analyte—this compound—is co-crystallized with a matrix material, such as 2,5-dihydroxybenzoic acid (DHB). mdpi.com A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the intact analyte molecule into the gas phase as an ion. These ions are then accelerated into a time-of-flight analyzer. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio (m/z), allowing for the accurate determination of its molecular weight. mdpi.com

For this compound, the resulting spectrum would be expected to show a prominent peak corresponding to the molecular ion [M]⁺. Depending on the matrix and the instrument settings, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also commonly observed. beilstein-journals.org The high resolution of MALDI-TOF-MS can distinguish between the parent compound and potential impurities or degradation products, such as the corresponding carboxylic acid (4-(heptyloxy)benzoic acid) that might result from hydrolysis.

Table 1: Expected MALDI-TOF-MS Ions for this compound

| Ion Species | Chemical Formula | Calculated m/z | Notes |

|---|---|---|---|

| [M]⁺ | [C₁₆H₂₄O₃]⁺ | 264.17 | Molecular Ion |

| [M+H]⁺ | [C₁₆H₂₅O₃]⁺ | 265.18 | Protonated Molecular Ion |

| [M+Na]⁺ | [C₁₆H₂₄O₃Na]⁺ | 287.16 | Sodium Adduct |

| [M+K]⁺ | [C₁₆H₂₄O₃K]⁺ | 303.13 | Potassium Adduct |

Single Crystal X-ray Diffraction for Crystalline Structure Determination

While specific crystallographic data for this compound is not publicly available, analysis of closely related compounds provides significant insight into its expected solid-state structure. For instance, the crystal structure of (E)-1-(4-ethylphenyl)-3-(4-(heptyloxy)phenyl)prop-2-en-1-one, which contains the 4-(heptyloxy)phenyl moiety, has been determined and offers a strong model for prediction. researchgate.net

Unit Cell Parameters and Space Group Identification

The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions (lengths a, b, c and angles α, β, γ) and the symmetry operations described by the space group define the entire crystal structure. For the related compound, (E)-1-(4-ethylphenyl)-3-(4-(heptyloxy)phenyl)prop-2-en-1-one, the crystal system is monoclinic with a centrosymmetric space group of C2/c. researchgate.net This suggests that the molecules pack in a highly ordered and symmetric fashion. It is plausible that this compound would crystallize in a common space group for organic molecules, such as a monoclinic or triclinic system. researchgate.nettandfonline.com

Table 2: Unit Cell Parameters for a Structurally Related Compound*

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

*Data for (E)-1-(4-ethylphenyl)-3-(4-(heptyloxy)phenyl)prop-2-en-1-one. researchgate.net

Molecular Conformation within the Crystalline Lattice

The planarity of the phenyl benzoate (B1203000) group would be a key feature, while the ethyl ester and heptyloxy chain would extend from opposite ends. In the crystal, these molecules would likely align in layers or sheets, with van der Waals interactions between the heptyloxy chains of adjacent molecules playing a significant role in the stability of the lattice. tandfonline.com The arrangement of the polar ester groups and the nonpolar alkyl chains would lead to a micro-segregated structure, a common feature in liquid crystalline compounds.

Computational Chemistry and Theoretical Modeling of Ethyl 4 Heptyloxy Benzoate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for Ethyl 4-(heptyloxy)benzoate would involve optimizing its molecular geometry to find the lowest energy conformation. Subsequent calculations on this optimized structure can then reveal detailed information about its electronic properties. For similar molecules, the B3LYP functional combined with a basis set like 6-311G** has been effectively used to provide reliable geometric and electronic parameters. mdpi.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. malayajournal.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. uni-tuebingen.de

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atom of the heptyloxy group, which acts as an electron-donating group. The LUMO is anticipated to be concentrated on the electron-withdrawing ethyl benzoate (B1203000) moiety, particularly the carbonyl group and the aromatic ring. researchgate.net This spatial separation of the HOMO and LUMO is characteristic of donor-π-acceptor systems.

Table 1: Representative FMO Data for Related Aromatic Compounds This table presents DFT-calculated values for molecules structurally similar to this compound to illustrate expected trends.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| Anisole | DFT/B3LYP/6-31G(2df,p) | -8.22 | -0.71 | 7.51 | aldeser.org |

| Methyl Benzoate | DFT/B3LYP/6-31G(d) | -9.51 | -1.12 | 8.39 | spectroscopyonline.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dtic.mil The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface.

For this compound, the MEP map would show the most negative potential (red and yellow regions) concentrated around the oxygen atoms of the carbonyl group (C=O) and the ether linkage. These areas are the most susceptible to electrophilic attack. The carbonyl oxygen is typically the most significant site of negative potential in benzoate esters. researchgate.netresearchgate.net The positive potential regions (blue regions) are expected to be located around the hydrogen atoms, particularly those of the aromatic ring and the alkyl chains, making them potential sites for nucleophilic interaction. malayajournal.org The MEP analysis thus provides a clear picture of the molecule's reactive sites, corroborating the insights gained from FMO analysis. gmu.edu

Based on the HOMO and LUMO energies derived from DFT calculations, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity and stability. These descriptors are derived from conceptual DFT and provide a quantitative basis for understanding chemical behavior. acs.org

Key descriptors include:

Ionization Potential (I) : Approximated as I ≈ -E(HOMO)

Electron Affinity (A) : Approximated as A ≈ -E(LUMO)

Electronegativity (χ) : χ = (I + A) / 2

Chemical Hardness (η) : η = (I - A) / 2

Chemical Softness (S) : S = 1 / (2η)

Electrophilicity Index (ω) : ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

Table 2: Representative Global Reactivity Descriptors for a Related Molecule This table shows calculated descriptors for 4-n-heptyloxy-4´-cyanobiphenyl, a molecule containing the heptyloxybenzene moiety, to provide an example of typical values.

| Parameter | Value (a.u.) | Source |

|---|---|---|

| Ionization Potential (I) | 0.219 | uni-tuebingen.de |

| Electron Affinity (A) | 0.055 | uni-tuebingen.de |

| Electronegativity (χ) | 0.137 | uni-tuebingen.de |

| Chemical Hardness (η) | 0.082 | uni-tuebingen.de |

Theoretical Spectroscopy Simulations

Computational methods can simulate various types of spectra, providing valuable information for interpreting experimental data and understanding the underlying electronic and vibrational transitions.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Visible absorption spectra by calculating the electronic transition energies and oscillator strengths. researchgate.net The spectrum of this compound is expected to be dominated by π→π* transitions associated with the aromatic ring and the carbonyl group.

The chromophore in this molecule is the p-alkoxybenzoate system. The ether oxygen's lone pair electrons conjugate with the benzene ring's π-system, and this extended conjugation includes the carbonyl group. This typically results in two main absorption bands. For aromatic esters like methyl benzoate, a strong absorption (the primary band) is observed around 230 nm, with a weaker, longer-wavelength band (secondary band) appearing near 270-280 nm. The heptyloxy group, being an auxochrome, is expected to cause a slight red shift (bathochromic shift) in these absorption maxima compared to unsubstituted ethyl benzoate due to its electron-donating effect.

Theoretical vibrational analysis based on DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, one can assign the observed experimental spectral bands to specific molecular motions. scholarsresearchlibrary.com It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods. gmu.edu

For this compound, the most characteristic vibrational modes would be:

C=O Stretching: The carbonyl stretch is one of the most intense and easily identifiable peaks in the IR spectrum of an ester. For aromatic esters, this band is typically found in the range of 1730-1715 cm⁻¹. spectroscopyonline.com

C-O Stretching: Esters exhibit two C-O stretching vibrations. The C-C-O stretch (asymmetric) is found between 1310-1250 cm⁻¹, and the O-C-C stretch (symmetric) appears in the 1130-1100 cm⁻¹ region. spectroscopyonline.com

Aromatic C-H and C=C Stretching: The aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. The C-H stretching of the aromatic ring occurs above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the ethyl and heptyloxy groups are expected in the 2960-2850 cm⁻¹ range.

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for determining the three-dimensional structure and relative stability of different spatial arrangements (conformers) of a molecule. These analyses are foundational to understanding the relationship between a molecule's structure and its macroscopic properties.

The first step in most computational studies is to determine the most stable molecular geometry, which corresponds to the global minimum on the potential energy surface. This is achieved through geometry optimization procedures. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed for this purpose. researchgate.net For a molecule like this compound, a basis set such as 6-31G(d,p) is typically used to provide a good balance between accuracy and computational cost. researchgate.net

The optimization process systematically alters the coordinates of the atoms to find an arrangement where the net forces on all atoms are negligible. aps.org For this compound, the expected optimized geometry would feature a planar benzene ring. The heptyloxy and ethyl benzoate groups, however, have several rotatable single bonds, leading to various possible conformations. The dihedral angles defining the orientation of these side chains relative to the phenyl ring are key parameters determined during optimization. Computational studies on similar liquid crystalline molecules, such as 4-n-heptyloxy-4´-cyanobiphenyl (7OCB), have utilized these methods to establish the most stable molecular conformations. researchgate.net

Energy minimization is the core of geometry optimization and is used to identify stable conformers and the energy barriers between them. nih.gov The conformational landscape of this compound is primarily dictated by the rotation around the C-O bonds of the ether and ester functionalities, as well as the C-C bonds within the flexible heptyl chain.

Conformational analysis can be performed by systematically rotating specific dihedral angles and calculating the energy at each step. This process, known as a potential energy surface scan, helps to identify low-energy conformers. google.com The most stable conformation for the alkoxy chain in similar molecules is typically the all-trans (anti-periplanar) arrangement, as this minimizes steric hindrance. nih.gov Force-field methods, such as the MM2 force field, can also be used for energy minimization, particularly for large systems where quantum mechanical calculations would be computationally expensive. tandfonline.com

Table 1: Illustrative Conformational Energy Profile This table illustrates the typical energetic cost associated with deviations from the most stable all-trans conformation of an alkyl chain, like the heptyloxy group. The values are representative and not specific experimental data for this compound.

| Conformation of Heptyl Chain | Dihedral Angle (Selected C-C-C-C) | Relative Energy (kJ/mol) |

|---|---|---|

| All-trans (anti) | 180° | 0 |

| Single gauche | ±60° | ~3.8 |

| Eclipsed | 0° | >20 |

Solvatochromic Studies and Dipole Moment Determination

Solvatochromism refers to the change in the color of a substance, or more broadly, a shift in its absorption or emission spectra, when it is dissolved in different solvents. rsc.org These studies provide valuable information about the electronic structure of a molecule and its interactions with the solvent, allowing for the determination of key properties like the ground and excited state dipole moments.

The electric dipole moment is a fundamental electronic property that quantifies the separation of positive and negative charges within a molecule. The ground-state dipole moment (μg) can be accurately calculated using quantum chemical methods like DFT once the molecular geometry is optimized. analis.com.my

Upon absorption of a photon, a molecule transitions to an electronic excited state. This transition often involves a redistribution of electron density, leading to a different dipole moment in the excited state (μe). researchgate.netlookchem.com The difference between the excited and ground state dipole moments (Δμ) is critical for understanding the molecule's photophysical behavior. nih.gov

The excited state dipole moment is often larger than the ground state one (μe > μg), particularly for molecules undergoing π→π* or intramolecular charge transfer (ICT) transitions. researchgate.netmdpi.com This change can be estimated experimentally using solvatochromic methods or calculated theoretically using Time-Dependent DFT (TD-DFT). researchgate.netlookchem.comstackexchange.com For example, in a study of an amino acid appended azobenzene (B91143) derivative containing a heptyloxy group, DFT calculations showed that the excited state dipole moment was significantly higher than the ground state, indicating a more polar excited state. researchgate.netlookchem.com

Table 2: Representative Dipole Moment Data from Computational Modeling The following table provides an example of typical dipole moment values for a molecule with a similar structure, as determined by DFT and TD-DFT calculations. These are not experimentally verified values for this compound.

| State | Method | Calculated Dipole Moment (Debye) |

|---|---|---|

| Ground State (μg) | DFT/B3LYP | ~ 2.5 D |

| First Excited State (μe) | TD-DFT/B3LYP | ~ 4.0 - 6.0 D |

Experimental solvatochromic analysis involves recording the UV-Vis absorption and fluorescence emission spectra of the compound in a range of solvents with varying polarity. rsc.org The difference in the energy (or wavenumber) between the absorption and emission maxima is known as the Stokes shift. The magnitude of the Stokes shift often correlates with solvent polarity.

Several theoretical models relate the Stokes shift to the solvent's dielectric constant (ε) and refractive index (n), as well as to the solute's dipole moments. The most common are the Lippert-Mataga and Bakhshiev equations. rsc.orgnih.gov These equations describe how the solvent reorganizes around the solute's dipole moment, and how this interaction energy differs between the ground and excited states.

A plot of the Stokes shift versus a solvent polarity function, such as the orientation polarizability, can yield a straight line. From the slope of this line, the change in dipole moment upon excitation (Δμ) can be determined, provided the molecule's cavity radius in the solvent is known. nih.gov In studies of related azobenzene dyes, a bathochromic (red) shift was observed in the fluorescence spectra as solvent polarity increased. researchgate.net This indicates a π→π* transition and stabilization of a more polar excited state by the polar solvent molecules. researchgate.net

Table 3: Example of Solvent Effects on Spectral Properties of a Related Azo Dye Data adapted from studies on an azobenzene derivative containing a heptyloxy moiety to illustrate solvatochromic shifts. researchgate.net

| Solvent | Polarity Function F(ε,n) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| Cyclohexane | 0.001 | 364 | 500 | 8345 |

| Dioxane | 0.021 | 366 | 505 | 8322 |

| Ethyl Acetate | 0.201 | 365 | 512 | 8710 |

| Acetonitrile (B52724) | 0.305 | 366 | 525 | 9331 |

| Methanol | 0.309 | 364 | 530 | 9736 |

Liquid Crystalline Behavior and Mesophase Characterization

Thermotropic Liquid Crystalline Phase Transitions

Ethyl 4-(heptyloxy)benzoate is a thermotropic liquid crystal, meaning its phase transitions are induced by changes in temperature. The specific temperatures at which these transitions occur, as well as the nature of the mesophases, are determined by the delicate balance of intermolecular forces. While specific transition temperatures for this compound are not extensively documented in public literature, the behavior of homologous series and closely related compounds, such as other 4-(heptyloxy)benzoate derivatives, provides a strong basis for predicting its mesomorphic characteristics. For instance, compounds like 4-pentylphenyl 4-(heptyloxy)benzoate are known to exhibit a liquid crystalline range between 42°C and 60°C.

It is highly probable that this compound exhibits a nematic (N) phase, which is the least ordered of the liquid crystal phases. In the nematic phase, the elongated molecules align along a common direction, known as the director, but lack any long-range positional order. This phase is characterized by its fluidity and thread-like optical textures when viewed under a polarized microscope. The transition from the crystalline solid to the nematic phase, and from the nematic phase to the isotropic liquid (the clearing point), would be expected to show distinct peaks in a Differential Scanning Calorimetry (DSC) thermogram, each associated with a specific enthalpy change.

The presence of the flexible heptyloxy chain in this compound suggests the potential for the formation of more ordered smectic phases at temperatures below the nematic phase. In smectic phases, molecules are not only orientationally ordered but are also arranged in layers.

Smectic A (SmA): In this phase, the molecules are aligned perpendicular to the layer planes. This phase typically exhibits a focal-conic fan texture under a polarized optical microscope.

Smectic C (SmC): Here, the molecules are tilted with respect to the layer normal. This tilt introduces a further degree of order.

The identification of these phases would be confirmed by observing their characteristic textures and by X-ray diffraction studies, which can determine the layer spacing. The transitions between nematic and smectic phases are typically first-order transitions, observable via DSC. Some homologous series with a heptyloxy group have even shown a re-entrant nematic phase, where the nematic phase reappears at a lower temperature after a smectic phase, highlighting the complex phase behavior possible with such compounds.

The cholesteric, or chiral nematic (N*), phase is not expected to be exhibited by this compound in its pure, achiral form. This phase is characterized by a helical twist of the molecular director. However, a cholesteric phase could be induced by doping this compound with a chiral molecule. The pitch of the resulting helical structure would be dependent on the concentration and helical twisting power of the chiral dopant.

Blue phases are highly ordered, cubic liquid crystal phases that typically appear in a very narrow temperature range between the cholesteric and isotropic phases in materials with a short helical pitch. As with the cholesteric phase, pure this compound is not expected to form a blue phase. The formation of blue phases would necessitate the introduction of a significant amount of a chiral dopant to induce a very short pitch.

While typically associated with disc-shaped molecules, hexagonal columnar mesophases have been observed in some derivatives of calamitic (rod-shaped) molecules, particularly in polymeric systems. Research on polymers derived from compounds structurally similar to this compound, such as ethyl 4-(heptyloxy)-3-hydroxybenzoate, has indicated the formation of hexagonal columnar structures. oup.com In such a phase, the molecules would self-assemble into columns that then pack into a two-dimensional hexagonal lattice. For the monomeric this compound, the formation of a hexagonal columnar phase is unlikely but cannot be entirely ruled out without specific experimental verification.

Experimental Techniques for Mesophase Observation

The characterization of the liquid crystalline phases of this compound relies on a combination of several key experimental techniques:

Polarized Optical Microscopy (POM): This is the primary method for identifying different mesophases. Each liquid crystal phase has a unique optical texture when observed between crossed polarizers. For example, the nematic phase shows a schlieren or marbled texture, while smectic phases often display focal-conic or fan-shaped textures. nih.gov

Differential Scanning Calorimetry (DSC): DSC is used to measure the transition temperatures and the enthalpy changes associated with each phase transition. rsc.org This provides quantitative data on the thermodynamics of the mesophases.

X-ray Diffraction (XRD): XRD is a powerful tool for determining the molecular arrangement within the different phases. It can be used to measure the layer spacing in smectic phases and to confirm the lattice structure in more ordered phases like the hexagonal columnar phase.

Polarizing Optical Microscopy (POM) for Texture Analysis

Polarizing Optical Microscopy (POM) is an essential technique for the characterization of liquid crystal phases. It utilizes polarized light to reveal the optical anisotropy of a material, which is a hallmark of liquid crystals. rsc.orgmdpi.com Anisotropic materials, such as liquid crystals, are birefringent, meaning they split a ray of light into two components that travel at different velocities. researchgate.net A POM instrument is equipped with two polarizing filters: a polarizer and an analyzer. researchgate.net When these filters are crossed at 90 degrees, an optically isotropic material will appear dark (extinct), whereas an anisotropic liquid crystal mesophase will appear bright and often exhibit a characteristic optical texture. mdpi.comresearchgate.net

The specific texture observed under POM is a fingerprint for the type of liquid crystal phase. For calamitic liquid crystals like this compound, heating from the crystalline solid would lead to the formation of a mesophase, which is then identified by its texture. For example, a nematic (N) phase is typically identified by its "threaded" or "schlieren" texture. afjbs.comderpharmachemica.com A smectic A (SmA) phase, which has layered ordering, often displays a "focal conic fan" texture. tandfonline.commdpi.com By observing these textures upon heating and cooling, the nature and thermal range of the mesophases can be determined. researchgate.net

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Enthalpies

Differential Scanning Calorimetry (DSC) is a primary tool for studying the thermal transitions of liquid crystals. derpharmachemica.commdpi.com It measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions, such as melting from a crystal (Cr) to a liquid crystal phase or clearing from a liquid crystal to an isotropic liquid (I), are detected as peaks on a DSC thermogram. mdpi.comtandfonline.com The temperature at the peak maximum indicates the transition temperature, while the integrated area of the peak corresponds to the enthalpy change (ΔH) of the transition. researchgate.net

For a homologous series of ethyl 4-alkoxybenzoates, DSC analysis reveals the precise temperatures for transitions between crystalline, smectic, nematic, and isotropic phases. The associated enthalpy values provide insight into the degree of molecular ordering involved in each transition; for instance, the crystal-to-mesophase transition typically has a much larger enthalpy change than a mesophase-to-isotropic liquid transition due to the significant loss of positional order. researchgate.net

Below is a representative data table illustrating the kind of thermal data obtained from DSC for a homologous series of calamitic liquid crystals.

| Alkoxy Chain (n) | Transition | Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |

|---|---|---|---|

| Butoxy (4) | Cr → N | 77.3 | 29.8 |

| N → I | 176.0 | 1.95 | |

| Pentyloxy (5) | Cr → N | 89.0 | - |

| N → I | 90.0 | - | |

| Hexyloxy (6) | Cr → SmA | 80.0 | - |

| SmA → N | 104.0 | - |

Note: Data is representative of trends observed in calamitic liquid crystals, such as those in the ethyl 4-((4-alkoxyphenyl)diazenyl)benzoate series, which are structurally related to ethyl 4-alkoxybenzoates. derpharmachemica.comresearchgate.netlibretexts.org Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic.

X-ray Diffraction (XRD) for Layer Structure and Orientational Order

X-ray diffraction (XRD) is a powerful technique for elucidating the structural arrangement of molecules within a mesophase. acs.orgderpharmachemica.com Since the wavelength of X-rays is comparable to intermolecular distances, diffraction patterns provide detailed information about molecular ordering. derpharmachemica.com

In the context of liquid crystals, XRD patterns typically show distinct features. A sharp, intense diffraction peak at a low angle (small-angle X-ray scattering, or SAXS) is characteristic of a layered or smectic phase and is used to calculate the layer thickness (d-spacing). acs.orgsemanticscholar.org In contrast, a broad, diffuse peak at a wide angle (wide-angle X-ray scattering, or WAXS) is indicative of the liquid-like lateral spacing between molecules and is observed in both nematic and smectic phases. derpharmachemica.com For a smectic A phase, the layer spacing is typically close to the full molecular length of the compound. By studying the temperature dependence of the layer spacing, further insights into the molecular packing and phase behavior can be obtained. semanticscholar.org

Structure-Property Relationships in Mesogenic Systems

The type of mesophase formed and its thermal stability are intrinsically linked to the molecular architecture of the compound.

Influence of Terminal Alkoxy Chain Length on Mesophase Stability

The length of the flexible terminal alkoxy chain has a profound effect on the mesomorphic properties of calamitic liquid crystals. tandfonline.com In homologous series like the 4-alkoxybenzoates, systematically increasing the number of carbon atoms in the chain leads to predictable changes in mesophase behavior.

Generally, shorter alkoxy chains (e.g., methoxy (B1213986) to pentyloxy) tend to favor the formation of nematic phases. tandfonline.com As the chain length increases, such as in the case of the heptyloxy group (C7H15O-), the van der Waals forces between adjacent molecules increase. This enhancement of intermolecular attraction promotes a higher degree of molecular order, leading to the stabilization and eventual appearance of smectic phases. mdpi.com In many series, as the chain continues to lengthen (e.g., octyloxy and beyond), the nematic phase range narrows and may disappear entirely, resulting in purely smectogenic compounds. mdpi.com This trend highlights a fundamental principle in liquid crystal design: the balance between the rigid core and the flexible tails dictates the stability of the resulting mesophase.

Correlation of Molecular Geometry with Liquid Crystalline Phases

The formation of liquid crystalline phases is a direct consequence of molecular shape anisotropy. This compound is a classic example of a calamitic, or rod-like, mesogen. derpharmachemica.com This geometry is characterized by a rigid, elongated core (the phenyl benzoate (B1203000) group) and a flexible terminal chain (the heptyloxy group). researchgate.net

This rod-like shape is essential for the molecules to align along a common direction, known as the director, which defines the orientational order of the nematic phase. The combination of a rigid core that provides structural stability and a flexible tail that imparts fluidity is crucial for the existence of the mesophase. The strong intermolecular attractions between the rigid cores, coupled with the flexibility of the alkyl chains, allow for the formation of the ordered yet fluid states that characterize thermotropic liquid crystals. Any significant deviation from this elongated geometry, such as the introduction of bulky lateral groups, can disrupt the molecular packing and destabilize or completely suppress the liquid crystalline behavior. mdpi.com

The rod-like structure of this compound, comprising a rigid phenyl benzoate core and a flexible heptyloxy chain, is conducive to forming liquid crystalline phases. Its behavior in more complex systems, particularly those exhibiting chirality, is a subject of significant research interest.

Chiral Auxiliaries and Induction of Chirality

This compound is an achiral molecule. To create a chiral liquid crystalline system, chirality must be introduced externally. This is typically achieved in two ways: by chemically modifying the molecule with a chiral group or by mixing it with a chiral dopant.

A pertinent example of chemical modification involves the synthesis of Ethyl 4-(heptyloxy)-3-[(S)-(1-methylheptyl)oxy]benzoate . acs.orgacs.org In this case, a chiral (S)-(1-methylheptyl)oxy group is attached to the benzoate core, rendering the entire molecule chiral. acs.orgacs.org This internal chiral center can then drive the formation of chiral mesophases, such as the chiral smectic C (SmC*) phase.

Alternatively, a non-covalent approach involves dissolving a small amount of a chiral dopant into an achiral host material like this compound. The chiral dopant imparts its "twist" to the host phase. Compounds like (S)-octan-2-yl 4-((4-(hexyloxy)benzoyl)oxy)benzoate are specifically designed as chiral dopants for this purpose. google.com The introduction of such chiral auxiliaries is fundamental for inducing properties like ferroelectricity, which arise from the helical superstructure of the resulting chiral mesophase. mdpi.com

Spontaneous Polarization and Helical Pitch Measurements

The introduction of chirality into a tilted smectic phase, such as the smectic C phase, results in the formation of the chiral smectic C (SmC*) phase. This phase is characterized by a helical twist of the molecular directors and exhibits ferroelectricity, a phenomenon described by a net spontaneous polarization (P_s) within each smectic layer. mdpi.com The helical pitch (p) is the distance over which the director rotates by 360°.

While data for a system using solely this compound as a host is not available, measurements on structurally similar chiral benzoate esters demonstrate the typical values and relationships observed. These properties are crucial for applications in fast-switching display devices. oup.com For instance, research on families of chiral esters with biphenylyl benzoate cores has systematically investigated these parameters. researchgate.nettandfonline.com

Below is a table of representative data for chiral dopants and compounds containing benzoate moieties, illustrating the range of measured spontaneous polarization and helical pitch values.

| Compound/Mixture | Host Material | Spontaneous Polarization (P_s) (nC/cm²) | Helical Pitch (p) (µm) | Temperature (°C) |

| (R)-4-(1-cyanopentyloxy)phenyl 4-(4-octyloxyphenyl)benzoate (5 wt%) | Host A | -1.1 | Not Specified | 25 |

| 4'-(ω-perfluoroalkanoyloxy)alkoxybiphenyl-4-yl (S)-4-(1-methylheptyloxy)benzoates (Homologous Series) | Neat | Varies | Varies | Varies |

| Doping of antiferroelectric mixture with (S)-4′-(1-methylheptyloxycarbonyl) biphenyl-4-yl 4-[...]-2-fluorobenzoate | W444 Mixture | Largely Unchanged | Increased | 35 |

Data compiled from multiple sources illustrating typical values for related systems. oup.comresearchgate.netresearchgate.net

Tilt Angle Analysis in Smectic C* Phases

The tilt angle (θ) is a fundamental order parameter of the SmC* phase. It represents the average angle by which the long molecular axis deviates from the layer normal. mdpi.com This angle is temperature-dependent and is a critical factor influencing the magnitude of the spontaneous polarization and the switching characteristics of ferroelectric liquid crystal devices.

The tilt angle can be determined through various techniques, including electro-optical methods and X-ray diffraction, which measures the change in layer spacing. psu.edu Studies on chiral liquid crystals with benzoate cores show that the tilt angle is sensitive to the molecular structure, including the length and nature of the terminal chains. researchgate.nettandfonline.com For instance, the introduction of bulky or fluorinated chains can significantly influence the molecular packing and, consequently, the tilt angle. psu.edu Unexpectedly, some systems designed for high tilt angles have been found to exhibit low-tilt SmC* phases, highlighting the complex relationship between molecular structure and macroscopic properties. researchgate.nettandfonline.com

The following table presents tilt angle data for related chiral benzoate compounds.

| Compound Family | Phase | Tilt Angle (θ) (degrees) | Method |

| 4'-(ω-perfluoroalkanoyloxy)alkoxybiphenyl-4-yl (S)-4-(1-methylheptyloxy)benzoates | SmC | Low (Specifics vary) | Not Specified |

| Partially fluorinated (R)-4-(1-methylheptyloxycarbonylphenyl) 4'-alkoxybiphenyl-4-carboxylates | SmC | ~25-35 (Varies) | Optical / X-ray |

Data compiled from studies on similar benzoate ester systems. researchgate.netpsu.edu

Supramolecular Assembly and Order in Liquid Crystalline Phases

The organization of molecules into liquid crystalline phases is a prime example of supramolecular assembly, governed by non-covalent interactions. For molecules like this compound, these interactions dictate the alignment and stability of the mesophases.

Hydrogen-Bonded Liquid Crystal Complexes

The ester group in this compound can act as a hydrogen bond acceptor, allowing it to form supramolecular complexes with suitable hydrogen bond donors. A clear example is the formation of a hydrogen-bonded liquid crystal complex between Pyridin-4-yl 4-(heptyloxy)benzoate and a proton donor like phloroglucinol (B13840) (PHG). rsc.org In this system, the nitrogen atom on the pyridine (B92270) ring acts as the primary hydrogen bond acceptor site.

However, the principle extends to the carbonyl oxygen of the benzoate ester. In such complexes, a donor molecule with a hydroxyl (-OH) or carboxylic acid (-COOH) group can form a hydrogen bond with the acceptor, leading to a larger, more stable supramolecular unit that can exhibit its own unique liquid crystalline properties. researchgate.net The formation of these hydrogen bonds can be confirmed using techniques like Fourier-transform infrared (FT-IR) spectroscopy, where a characteristic shift in the stretching frequency of the involved functional groups is observed. rsc.org These interactions are a powerful tool for creating novel liquid crystalline materials with tunable properties from simpler molecular building blocks. tandfonline.com

Molecular Alignment and Anisotropy

The tendency of rod-like molecules to align along a common axis, known as the director, is the defining characteristic of the nematic and smectic phases. This orientational order gives rise to anisotropy in the material's properties, such as its refractive index and dielectric permittivity. The structure of this compound, with its rigid aromatic core and flexible tail, is well-suited for such alignment.

Advanced Materials Science Applications and Functional Integration

Applications in Display Technologies

The mesomorphic properties of Ethyl 4-(heptyloxy)benzoate, characterized by its transition between different liquid crystal phases at specific temperatures, make it a candidate for use in display technologies.

The performance of a liquid crystal in an LCD is largely dependent on its phase transition temperatures, including the melting point (solid to liquid crystal) and the clearing point (liquid crystal to isotropic liquid). These transitions define the operational temperature range of the display. For homologous series of 4,4'-alkyl/alkoxyphenylbenzoates, a clear odd-even effect is observed in the clearing temperatures as the length of the alkyl chain is varied. nist.gov This predictability is crucial for the design of liquid crystal mixtures with specific properties.

The general structure of benzoate (B1203000) liquid crystals allows for the formation of various mesophases, such as nematic and smectic phases. The nematic phase, with its long-range orientational order, is the most commonly used phase in conventional LCDs. The ability to control the alignment of these molecules with an external electric field is the fundamental principle behind the operation of these displays.

Table 1: General Mesomorphic Properties of Calamitic Benzoate Liquid Crystals

| Property | Description | Relevance to LCDs |

| Mesophase Type | Typically exhibits nematic and/or smectic phases. | The nematic phase is crucial for the operation of most common LCDs. |

| Transition Temperatures | The temperatures at which the material transitions between solid, liquid crystal, and isotropic liquid states. | Defines the operational temperature range of the display. |

| Birefringence (Δn) | The difference in the refractive indices for light polarized parallel and perpendicular to the liquid crystal director. | A high birefringence allows for thinner display panels. |

| Dielectric Anisotropy (Δε) | The difference in the dielectric constants measured parallel and perpendicular to the liquid crystal director. | Determines the threshold voltage required to switch the liquid crystal molecules. |

Organic Light-Emitting Diodes (OLEDs) Component Research

While direct application of this compound as an emissive or charge-transporting material in OLEDs is not extensively documented, its derivatives and related benzoate compounds are explored for their potential in this field. Commercially, it is noted as a material for OLED applications, suggesting its use as a precursor or a component in the synthesis of more complex OLED materials. bldpharm.combldpharm.com

The core structure of this compound can be functionalized to enhance properties relevant to OLEDs, such as charge carrier mobility and photoluminescence quantum yield. For instance, the incorporation of moieties like chalcones into molecules containing a heptyloxy phenyl group has been investigated for their nonlinear optical properties, which are often related to the electronic characteristics required for efficient OLEDs. researchgate.net These studies suggest that the heptyloxybenzoate scaffold can be a building block for designing new materials for various layers within an OLED device, such as the emissive layer, hole transport layer, or electron transport layer.

Nonlinear Optical (NLO) Material Development

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and frequency conversion. The NLO response of a molecule is related to its ability to be polarized by an external electric field.

The NLO properties of a material are quantified by its hyperpolarizabilities. The first-order hyperpolarizability (β) is responsible for second-harmonic generation (SHG), a process where two photons of the same frequency are combined to generate a new photon with twice the energy.

While direct measurements of the hyperpolarizability of this compound are not available, studies on structurally similar compounds provide insights. For example, the chalcone (B49325) derivative (E)-1-(4-ethylphenyl)-3-(4-(heptyloxy)phenyl)prop-2-en-1-one (4EPC) has been synthesized and its NLO properties investigated. researchgate.net The calculated first-order hyperpolarizability (β) for 4EPC was found to be 1.27 × 10⁻³⁰ esu, which is significantly greater than that of the standard NLO material urea (B33335) (β = 0.372 × 10⁻³⁰ esu). researchgate.net This enhancement is attributed to the molecular structure which facilitates intramolecular charge transfer. Given the presence of the electron-donating heptyloxy group and the benzoate core, it is plausible that this compound and its derivatives could also exhibit notable NLO properties.

Theoretical studies using Density Functional Theory (DFT) are often employed to predict the NLO properties of organic molecules. Such in silico screenings of related benzoate derivatives have shown that modifications to the molecular structure can significantly enhance their NLO activities. researchgate.net

The optoelectronic properties of a material are determined by its electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a critical parameter that influences the material's optical and electronic behavior.

For the related compound, ethyl-[4-(4′-decyloxy)benzoyloxy]-benzoate, DFT calculations have shown a HOMO-LUMO energy gap of around 4.11-4.14 eV, indicating that the molecule is easily polarizable. researchgate.net This polarizability is a key factor for NLO activity. The study of another related compound, (E)-4-((4-(heptyloxy)phenyl)diazenyl)benzyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-alaninate, also highlights the importance of the heptyloxy phenyl group in tuning the electronic and optical properties. researchgate.net These findings suggest that this compound possesses a molecular framework that is conducive to desirable optoelectronic properties.

Table 2: Calculated NLO and Electronic Properties of a Related Heptyloxy-Containing Compound

| Compound | First-Order Hyperpolarizability (β) (esu) | HOMO-LUMO Gap (eV) |

| (E)-1-(4-ethylphenyl)-3-(4-(heptyloxy)phenyl)prop-2-en-1-one | 1.27 × 10⁻³⁰ | - |

| ethyl-[4-(4′-decyloxy)benzoyloxy]-benzoate | - | ~4.11 - 4.14 |

Data for related compounds, not this compound itself.

Polymer Science and Macromolecular Architectures

This compound can serve as a monomer or a precursor for the synthesis of polymers with tailored properties. The benzoate group can be incorporated into the main chain or as a side group of a polymer.

Polymers containing benzoate moieties, such as poly(4-oxyalkylenoxy benzoate)s, have been synthesized and their thermal and structural properties investigated. researchgate.net These polymers can exhibit liquid crystalline behavior, leading to self-assembling materials with ordered structures. The heptyloxy group in this compound can act as a flexible spacer in such polymers, influencing their thermal properties and mesophase behavior.

Furthermore, the vinyl derivative of benzoic acid, 4-vinylbenzoic acid, has been used to synthesize active ester monomers for polymerization. researchgate.net This suggests that a vinyl-functionalized version of this compound could be a valuable monomer for creating functional polymers. Such polymers could find applications in areas where the properties of the heptyloxybenzoate group are desirable, such as in the development of new optical or electronic materials. For example, copolymers based on aniline (B41778) and ethyl 4-aminobenzoate (B8803810) have been studied for their electrochromic properties. acs.org This indicates the potential for incorporating the functionalities of this compound into electroactive polymers.

Incorporation into Linear and Branched Polyamides

The integration of mesogenic units like 4-(heptyloxy)benzoate into polyamide backbones is a key strategy for creating liquid crystalline polymers (LCPs) with enhanced thermal stability and mechanical properties. The process typically begins with the saponification (hydrolysis) of this compound to yield 4-(heptyloxy)benzoic acid. This acid derivative, containing the mesogenic 4-heptyloxybenzoyl group, can then be incorporated into polyamide chains.

Research has demonstrated the synthesis of polyamides and oligoamides functionalized with alkoxybenzoic acids. For instance, derivatives of 4-(heptyloxy)benzoic acid have been used to create side chains on polyamide backbones. These side chains, due to their rod-like nature and ability to self-organize, can induce liquid crystalline behavior in the entire polymer. The resulting materials often exhibit highly ordered phases, such as hexagonal columnar mesophases, which are crucial for applications requiring anisotropic properties, like high-tensile strength fibers and films. The incorporation of these mesogenic units influences key polymer characteristics, as detailed in the table below.

| Property | Effect of 4-(heptyloxy)benzoate Integration | Resulting Material Characteristic |

|---|---|---|

| Chain Packing | Induces ordered arrangement of polymer chains | Formation of liquid crystalline mesophases (e.g., hexagonal columnar) |

| Thermal Stability | Increases due to rigid mesogenic groups | Higher melting and degradation temperatures |

| Mechanical Strength | Enhanced by anisotropic, ordered domains | High tensile strength and modulus |

| Solubility | Can be tailored by modifying side-chain length | Improved processability in specific solvents |

Integration into Poly(ethylenimine) Derivatives

Poly(ethylenimine) (PEI) is a versatile polymer platform whose properties can be significantly modified by attaching functional side chains. The integration of mesogenic units derived from this compound transforms the typically amorphous PEI into a structured, liquid crystalline polymer. The synthesis involves acylating the amine groups of linear or branched PEI with 4-(heptyloxy)benzoyl chloride (the acid chloride of 4-(heptyloxy)benzoic acid).

This functionalization leads to the formation of Poly(N-[4-(heptyloxy)benzoyl]ethylenimine). The degree of substitution of the amine groups can be controlled to fine-tune the material's properties. Studies on analogous systems, such as Poly(N-[3,4-bis(heptyloxy)benzoyl]ethylenimine), have shown that nearly complete substitution leads to the formation of stable, ordered mesophases. These PEI derivatives exhibit thermotropic liquid crystalline behavior, where the material transitions into an ordered fluid state upon heating. The self-organization is driven by the interactions between the pendant heptyloxybenzoyl side chains, which arrange into columnar or layered structures.

Cellulose-Based Liquid Crystal Composites

Cellulose (B213188) and its derivatives, such as hydroxypropyl cellulose (HPC) and cellulose nanocrystals (CNCs), are known to form cholesteric (chiral nematic) liquid crystal phases in solution. researchgate.netmdpi.comncsu.edu These bio-based liquid crystals are of great interest for applications in photonics, sensors, and smart textiles. The properties of these cellulosic liquid crystals can be modulated by creating composites with other materials, including small-molecule calamitic liquid crystals.